N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Description
N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C18H18ClN3O3S and its molecular weight is 391.87. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Anticancer Applications
Antitumor Activity Against Breast Adenocarcinoma : A series of derivatives, including this compound, showed mild to moderate activity against the human breast adenocarcinoma cell line MCF7. One derivative, in particular, demonstrated significant activity with an IC50 value of 23 μM (El-Morsy et al., 2017).
Activity Against Various Cancer Cell Lines : Compounds containing the thieno[3,2-d]pyrimidine core exhibited potent anticancer activity comparable to doxorubicin on multiple human cancer cell lines, including breast, cervical, and colonic carcinomas (Hafez & El-Gazzar, 2017).
Chemical Synthesis and Characterization
Spectroscopic and Computational Studies : Studies involving similar compounds showed insights into vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells. The non-linear optical activity of these compounds was also explored, along with molecular docking to understand ligand interactions (Mary et al., 2020).
Synthesis and Structural Analysis : Various synthesis processes have been explored for similar compounds, providing insights into their chemical structures and conformational behavior, with applications in understanding their potential biological activities (Kataev et al., 2021).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-11(2)9-22-17(24)16-14(7-8-26-16)21(18(22)25)10-15(23)20-13-6-4-3-5-12(13)19/h3-8,11H,9-10H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUAXHRKPKZAFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |
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